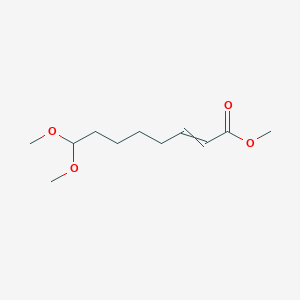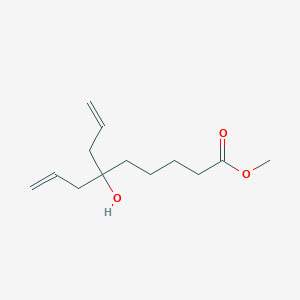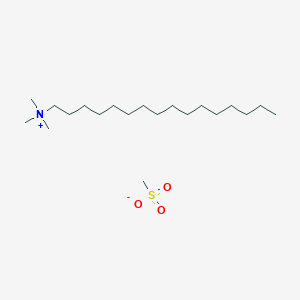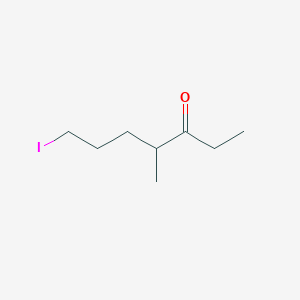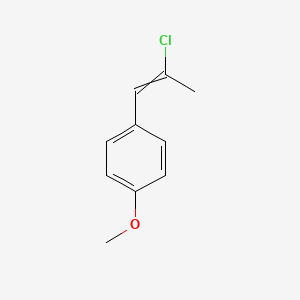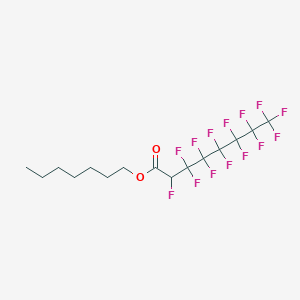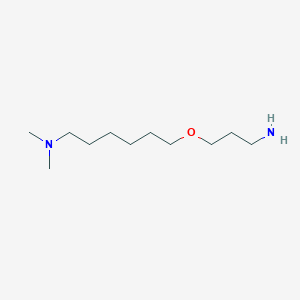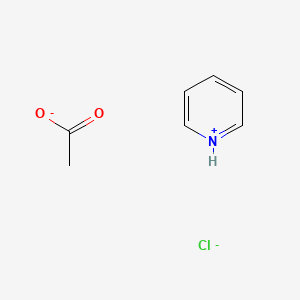
Pyridin-1-ium;acetate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-1-ium;acetate;chloride is a compound that belongs to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . This compound is known for its unique properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridin-1-ium;acetate;chloride can be synthesized through the reaction of pyridine with acetic acid and hydrochloric acid. The reaction typically involves the following steps:
Formation of Pyridinium Ion: Pyridine reacts with hydrochloric acid to form the pyridinium ion.
Acetate Addition: Acetic acid is then added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: Using batch reactors to control the reaction time and temperature.
Purification: Employing purification techniques such as crystallization and filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-1-ium;acetate;chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents.
Substitution: Undergoes substitution reactions where the acetate or chloride ions are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while substitution with alkyl halides may produce N-alkylpyridinium salts .
Aplicaciones Científicas De Investigación
Pyridin-1-ium;acetate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of pyridin-1-ium;acetate;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular membranes and proteins, leading to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium Chloride: Similar in structure but lacks the acetate group.
N-Alkylpyridinium Salts: Contains alkyl groups instead of acetate.
Pyridinium Ylides: Contains a ylide functional group
Uniqueness
Pyridin-1-ium;acetate;chloride is unique due to its combination of pyridinium, acetate, and chloride ions, which confer specific chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Propiedades
Número CAS |
113742-71-5 |
|---|---|
Fórmula molecular |
C7H9ClNO2- |
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
pyridin-1-ium;acetate;chloride |
InChI |
InChI=1S/C5H5N.C2H4O2.ClH/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);1H/p-1 |
Clave InChI |
CUEBGYSKAWLSBE-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C1=CC=[NH+]C=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


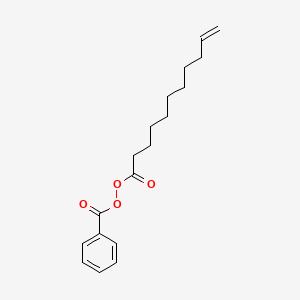
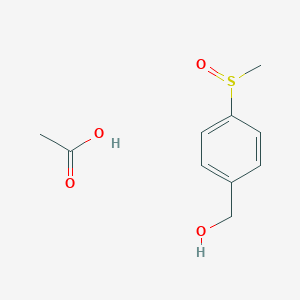
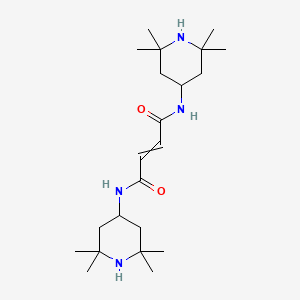
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
